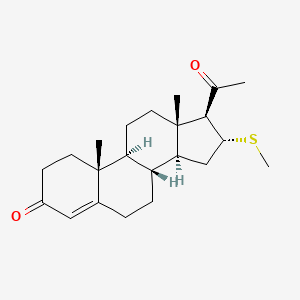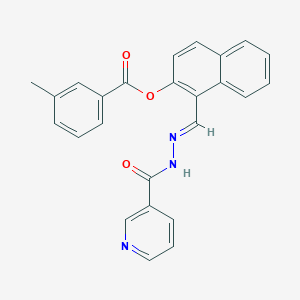
2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O5 This compound is known for its unique chemical structure, which includes both dihydroxybenzoyl and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 2,4-Dihydroxybenzoic Acid: This can be synthesized from resorcinol via the Kolbe-Schmitt reaction.
Formation of 2,4-Dihydroxybenzoyl Chloride: The 2,4-dihydroxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with Hydrazine: The 2,4-dihydroxybenzoyl chloride is reacted with hydrazine to form the carbohydrazide derivative.
Coupling with 4-Chlorobenzoic Acid: Finally, the carbohydrazide derivative is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The dihydroxybenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved are still under investigation, but it is believed to modulate various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 2-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
2-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769151-42-0 |
|---|---|
Molecular Formula |
C21H15ClN2O5 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
[2-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O5/c22-15-7-5-13(6-8-15)21(28)29-19-4-2-1-3-14(19)12-23-24-20(27)17-10-9-16(25)11-18(17)26/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI Key |
CUDMCHDKTSZQLA-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)




![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013921.png)


